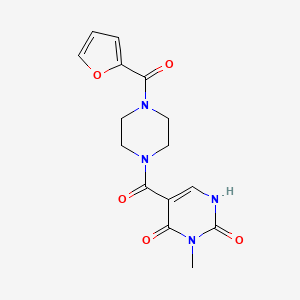

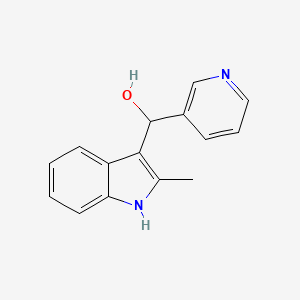

![molecular formula C16H23N3O4 B2894309 tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate CAS No. 857048-68-1](/img/structure/B2894309.png)

tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate

Übersicht

Beschreibung

“tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23N3O4 . It is an important intermediate in many biologically active compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The molecular structure of this compound has been optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was also compared with the crystal structure determined using single-crystal X-ray diffraction (XRD), and the results were consistent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.38 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates for small molecule anticancer drugs and other pharmacologically active compounds. For instance, a study detailed the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate , a compound synthesized through a condensation reaction, and analyzed via spectroscopic methods and X-ray diffraction, revealing its potential for in vitro antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of tert-butyl piperidine-1-carboxylate derivatives is another area of interest, with studies investigating their potential antibacterial and anthelmintic activities. These compounds show promise in screening for novel therapeutic agents due to their moderate activities against certain strains of bacteria and parasites, highlighting their potential in developing new treatments (Sanjeevarayappa et al., 2015).

Chemical Space Exploration

Research on tert-butyl piperidine-1-carboxylate derivatives also extends to exploring chemical spaces for novel compound synthesis. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate represents a bifunctional compound offering a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems, highlighting the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthesizing structurally diverse molecules (Meyers et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-carbamoylpyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-8-6-12(7-9-19)22-13-5-4-11(10-18-13)14(17)20/h4-5,10,12H,6-9H2,1-3H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWNKYUHFKQKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)

![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)

![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)